Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-difluorophenyl group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4-difluorophenyl)-6-oxohexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 6-(3,4-difluorophenyl)-6-oxohexanoic acid.
Reduction: 6-(3,4-difluorophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards the target enzymes.
Comparison with Similar Compounds
- Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
- Ethyl 6-(3,4-dibromophenyl)-6-oxohexanoate
- Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate
Comparison: Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties. Compared to its chloro, bromo, and methyl analogs, the difluoro compound exhibits higher stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZONBJUCRIVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645581 |
Source
|
Record name | Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-26-6 |
Source
|
Record name | Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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